molecular formula C20H18N4O B6549276 (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole CAS No. 1105233-09-7

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole

Cat. No.: B6549276
CAS No.: 1105233-09-7
M. Wt: 330.4 g/mol
InChI Key: POERLQISSLUZHS-VAWYXSNFSA-N
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Description

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole moiety linked to an oxadiazole ring via a styryl group. The presence of these functional groups endows the compound with a range of chemical and biological properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole typically involves a multi-step process. One common method starts with the preparation of the benzimidazole precursor, which is then reacted with an appropriate aldehyde to form the styryl intermediate. This intermediate is subsequently cyclized with a nitrile oxide to yield the oxadiazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The benzimidazole and oxadiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzimidazole or oxadiazole rings, leading to a diverse array of derivatives .

Scientific Research Applications

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation and induction of apoptosis. Additionally, it can bind to specific proteins, altering their activity and triggering downstream signaling pathways that contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is unique due to its combination of benzimidazole and oxadiazole rings linked by a styryl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-15-21-17-9-5-6-10-18(17)24(15)14-13-19-22-20(25-23-19)12-11-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POERLQISSLUZHS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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